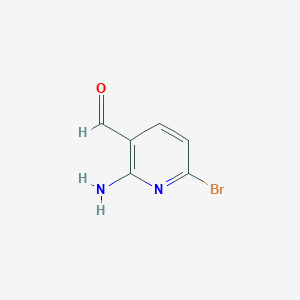

2-Amino-6-bromonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUINDAMJWUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273937 | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-67-8 | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-depth Technical Guide to 2-Amino-6-bromonicotinaldehyde (CAS 1196156-67-8): A Strategic Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic selection of starting materials. 2-Amino-6-bromonicotinaldehyde, identified by its CAS number 1196156-67-8, has emerged as a highly valuable and versatile heterocyclic building block.[1][2][3][4] Its molecular architecture is distinguished by a pyridine core functionalized with three distinct reactive handles: a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to a wide array of cross-coupling reactions. This trifecta of functionality provides researchers with a powerful platform for the convergent synthesis of complex molecular entities, particularly in the pursuit of novel therapeutics targeting critical disease pathways. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the core properties, synthesis, reactivity, and strategic applications of this pivotal intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. 2-Amino-6-bromonicotinaldehyde is typically supplied as a light yellow solid with a purity often exceeding 96%.[3] The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 1196156-67-8 | [1][2] |

| IUPAC Name | 2-amino-6-bromopyridine-3-carbaldehyde | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1][3] |

| Appearance | Light Yellow Solid | [3] |

| Purity | ≥96% | [3] |

| InChI Key | PDUINDAMJWUPTI-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | NC1=NC(Br)=CC=C1C=O | [1] |

| LogP | 1.86 | [1] |

Synthetic Strategy: A Conceptual Overview

While specific, detailed preparations of 2-Amino-6-bromonicotinaldehyde are not extensively documented in readily available literature, a logical synthetic pathway can be devised from fundamental principles of heterocyclic chemistry. The synthesis would likely involve the strategic functionalization of a pre-existing 2-aminopyridine core. A plausible route involves the regioselective bromination of a suitable 2-aminopicoline derivative, followed by oxidation of the methyl group to the corresponding aldehyde. The choice of reagents and conditions is critical to control regioselectivity and prevent unwanted side reactions, particularly the over-oxidation of the aldehyde or reactions involving the amino group.

Caption: Reactivity map of 2-Amino-6-bromonicotinaldehyde's functional groups.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted 2-aminopyridine scaffolds are of paramount importance in modern drug discovery, particularly in the development of protein kinase inhibitors. [5]Kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. [6][7]The 2-aminopyridine motif is a privileged structure known to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.

2-Amino-6-bromonicotinaldehyde is an ideal starting point for synthesizing such inhibitors. The bromine atom at the C6 position can be replaced with moieties like morpholine, which is a common feature in inhibitors of the PI3K/mTOR pathway, where it often enhances potency and pharmacokinetic properties. [8]The aldehyde and amino groups can be elaborated to construct the rest of the pharmacophore, which targets other regions of the ATP-binding pocket to achieve potency and selectivity. The strategic use of this building block can significantly shorten synthetic routes to complex kinase inhibitors. [6]Furthermore, the principles of using deuterated building blocks to enhance metabolic stability can be applied here, where a deuterated version of this scaffold could potentially lead to drug candidates with improved pharmacokinetic profiles. [9]

| Modification Site | Reaction Type | Example Functionality | Potential Therapeutic Target |

|---|---|---|---|

| C6-Bromo | Suzuki Coupling | Phenyl, Pyrazole | JAK, PLK Kinases [10] |

| C6-Bromo | Buchwald-Hartwig | Morpholine, Piperazine | PI3K, mTOR, DNA-PK [8] |

| C3-Aldehyde | Reductive Amination | Chiral Amines | IRAK4 [6] |

| C2-Amino/C3-Aldehyde | Cyclocondensation | Imidazopyridine Core | Multi-kinase inhibitors |

Exemplary Experimental Protocols

The following protocols are representative methodologies for the key transformations of 2-Amino-6-bromonicotinaldehyde, designed to be adaptable in a standard laboratory setting.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

This protocol describes a typical procedure for introducing an aryl group at the C6 position.

Materials:

-

2-Amino-6-bromonicotinaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 2-Amino-6-bromonicotinaldehyde, the arylboronic acid, and the base.

-

Add the anhydrous solvent mixture.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-aminonicotinaldehyde.

Protocol 2: Reductive Amination of the C3-Aldehyde Group

This protocol details the conversion of the aldehyde to a secondary or tertiary amine.

Materials:

-

2-Amino-6-bromonicotinaldehyde (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve 2-Amino-6-bromonicotinaldehyde in the anhydrous solvent in a round-bottom flask.

-

Add the desired amine to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

-

Add the reducing agent (STAB) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the target aminomethylpyridine derivative.

Conclusion

2-Amino-6-bromonicotinaldehyde (CAS 1196156-67-8) is more than a mere chemical intermediate; it is a strategically designed scaffold that offers a convergence of reactivity and functionality. Its utility in constructing diverse molecular architectures, especially those relevant to kinase inhibition, makes it an indispensable tool for medicinal chemists. The ability to selectively and sequentially modify the aldehyde, amino, and bromo groups provides a robust and efficient platform for accelerating the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to fully leverage the synthetic potential of this powerful building block.

References

- Thieme Connect. (n.d.). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.

- BenchChem. (2025). One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols.

- Chemsrc. (2025). 6-Bromonicotinaldehyde | CAS#:149806-06-4.

- Fluorochem. (n.d.). 2-Amino-6-bromonicotinaldehyde.

- RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.

- PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- ChemicalBook. (2025). 2-Amino-6-bromo-pyridine-3-carbaldehyde | 1196156-67-8.

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

- ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.

- J & W Pharmlab LLC. (n.d.). 2-Amino-6-bromo-pyridine-3-carbaldehyde | 1196156-67-8.

- BLD Pharm. (n.d.). 89466-16-0|6-Bromo-3-methylpyridin-2-amine.

- Molbase. (n.d.). 135484-74-1 2-氨基-6-溴苯甲醛cas号135484-74-1分子式、结构式.

- BenchChem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.

- ResearchGate. (n.d.). Plausible mechanism for the amidation reaction of 2-aminopyridine and benzaldehyde.

- Fluorochem. (n.d.). 2-Amino-6-chloronicotinaldehyde.

- J&W Pharmlab. (n.d.). 2-Amino-6-bromo-pyridine-3-carbaldehyde - CAS:1196156-67-8.

- ResearchGate. (2025). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF.

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- PMC - NIH. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.

- PubChem. (n.d.). 2-Amino-6-bromobenzaldehyde | C7H6BrNO | CID 15063175.

- PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- BenchChem. (2025). Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubChem - NIH. (n.d.). 2-Bromonicotinaldehyde | C6H4BrNO | CID 4714951.

- PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.

- BenchChem. (2025). 6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery.

- MDPI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Amino-6-bromo-pyridine-3-carbaldehyde | 1196156-67-8 [chemicalbook.com]

- 3. 2-Amino-6-bromo-pyridine-3-carbaldehyde | 1196156-67-8 [sigmaaldrich.cn]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-6-bromonicotinaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Amino-6-bromonicotinaldehyde: A Strategic Building Block for Drug Discovery

Abstract

2-Amino-6-bromonicotinaldehyde is a trifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Its unique molecular architecture, featuring an amino group, a bromine atom, and an aldehyde on a pyridine scaffold, presents a versatile platform for the synthesis of complex, biologically active molecules. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a valuable starting material for constructing libraries of novel compounds for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its reactivity, and its applications in the development of therapeutic agents, grounded in established chemical principles.

Core Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of 2-Amino-6-bromonicotinaldehyde is critical for its effective use in synthesis and research. The key physicochemical data are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-6-bromopyridine-3-carbaldehyde | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| CAS Number | 1196156-67-8 | [1] |

| Canonical SMILES | NC1=NC(Br)=CC=C1C=O | [1] |

| InChI Key | PDUINDAMJWUPTI-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of 2-Amino-6-bromonicotinaldehyde

The synthesis of substituted pyridines is a well-established field in organic chemistry. While specific, detailed protocols for 2-Amino-6-bromonicotinaldehyde are proprietary or found within patent literature, a logical and efficient synthetic route can be devised based on analogous transformations. A common strategy involves the functionalization of a pre-existing 2-aminopyridine core.

Proposed Synthetic Pathway: A Multi-step Approach

A feasible synthetic route starts from a readily available precursor like 2-amino-6-methylpyridine. The process involves three key transformations: bromination of the pyridine ring, oxidation of the methyl group to an aldehyde, and subsequent functionalization. An alternative, and often more direct, approach is the diazotization and subsequent formylation of a brominated aminopyridine precursor.

The workflow below illustrates a plausible synthetic approach, emphasizing the key transformations required to arrive at the target molecule.

Caption: Plausible synthetic workflow for 2-Amino-6-bromonicotinaldehyde.

Experimental Protocol Considerations

-

Step 1: Synthesis of 2-Amino-6-bromopyridine: The synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine is a known procedure.[2] Alternative methods include the direct ammonolysis of 2,6-dibromopyridine or cyclization reactions.[2][3] The choice of method depends on starting material availability, scalability, and environmental considerations.

-

Step 2: Introduction of the Aldehyde Group: Introducing the aldehyde at the 3-position can be achieved through various formylation reactions. A common method is the Vilsmeier-Haack reaction, although this can be challenging with the existing amino group. A more robust method involves the lithiation of the 3-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This requires careful protection of the amino group to prevent side reactions.

The versatility of this compound stems from its three distinct functional groups, each offering a handle for specific chemical transformations. This trifunctional nature is a key asset in combinatorial chemistry and library synthesis for drug discovery.

Caption: Key reactivity sites of 2-Amino-6-bromonicotinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-6-bromonicotinaldehyde lies in its application as a versatile scaffold in medicinal chemistry. The strategic placement of its functional groups allows for the systematic exploration of chemical space to develop potent and selective therapeutic agents.

-

Aldehyde Group: This group is a primary site for building molecular complexity. It readily participates in reactions like reductive amination to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Biginelli or Ugi multicomponent reactions) to create diverse heterocyclic cores.[4][5]

-

Bromine Atom: The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[5] This enables the straightforward introduction of various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or Stille couplings.[6] This is a cornerstone of modern drug discovery for creating biaryl structures common in kinase inhibitors.

-

Amino Group: The amino group can be acylated, alkylated, or used as a directing group. Its presence also provides a crucial hydrogen bond donor site, which can be critical for binding to biological targets such as enzymes or receptors.

The incorporation of building blocks like this is central to the development of boron-containing drugs and other complex inhibitors.[7] The pyridine motif itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[6]

Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-6-bromonicotinaldehyde requires careful handling to ensure personnel safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from structurally similar compounds like 2-amino-6-bromopyridine and other brominated aldehydes provide essential guidance.[8][9]

-

Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[8][9] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[9]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Amino-6-bromonicotinaldehyde is a powerful and versatile intermediate for chemical synthesis, particularly in the fields of drug discovery and materials science. Its trifunctional nature provides researchers with multiple, orthogonal reaction sites to build complex molecular architectures efficiently. The ability to leverage well-established synthetic methodologies, from reductive amination at the aldehyde to cross-coupling at the bromine atom, makes this compound a strategic asset for generating novel chemical entities with therapeutic potential. Proper handling and an understanding of its reactivity are paramount to unlocking its full potential in the laboratory.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectroscopic Profile of 2-Amino-6-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Amino-6-bromonicotinaldehyde

2-Amino-6-bromonicotinaldehyde, with CAS Number 1196156-67-8, is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of an amino group, a bromine atom, and an aldehyde function on a pyridine core offers multiple reaction sites for the synthesis of complex heterocyclic systems. Understanding the precise spectroscopic characteristics of this molecule is paramount for reaction monitoring, quality control, and the structural elucidation of its downstream products.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-6-bromonicotinaldehyde. While experimentally determined spectra are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a reliable, predictive profile based on the analysis of structurally analogous compounds.[3] Detailed experimental protocols are also provided to assist researchers in obtaining and interpreting their own data.

Molecular Structure and Key Physicochemical Properties

-

IUPAC Name: 2-amino-6-bromopyridine-3-carbaldehyde[1]

-

Molecular Formula: C₆H₅BrN₂O[2]

-

Appearance: Light yellow to yellow solid[2]

| Property | Value | Reference |

| CAS Number | 1196156-67-8 | [1][2] |

| Purity | Typically ≥96% | [1] |

| LogP | 1.86 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-6-bromonicotinaldehyde are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the aldehyde proton, and a broad signal for the amino protons. The electron-donating amino group and the electron-withdrawing aldehyde and bromo groups will significantly influence the chemical shifts of the ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde CH O | The deshielding effect of the carbonyl group places this proton at a characteristic downfield position. |

| ~8.2 | Doublet | 1H | Aromatic CH (H4) | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. |

| ~6.8 | Doublet | 1H | Aromatic CH (H5) | This proton is ortho to the electron-donating amino group, resulting in an upfield shift compared to H4. |

| ~6.5 | Broad Singlet | 2H | Amino NH ₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde C HO | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~162 | C 2 (C-NH₂) | The carbon attached to the electron-donating amino group is shifted downfield. |

| ~150 | C 4 | Aromatic carbon adjacent to the aldehyde. |

| ~140 | C 6 (C-Br) | The carbon bearing the bromine atom is deshielded. |

| ~115 | C 5 | Aromatic carbon influenced by both the amino and bromo substituents. |

| ~110 | C 3 (C-CHO) | The carbon to which the aldehyde group is attached. |

Experimental Protocol for NMR Spectroscopy

Causality in Experimental Design: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons like amines, as it can slow down the exchange rate and allow for better observation of the N-H signals. Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal appears at 0.00 ppm, away from most organic signals.[3]

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-bromonicotinaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

¹H NMR Parameters: Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans for good signal-to-noise.

-

¹³C NMR Parameters: Use a 45-degree pulse angle with a relaxation delay of 2 seconds. Acquire a larger number of scans (e.g., 1024 or more) with proton decoupling to enhance the signal intensity.[3]

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium, Two Bands | N-H asymmetric and symmetric stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2850 and ~2750 | Weak to Medium | Aldehyde C-H stretching (Fermi doublet) |

| 1700 - 1680 | Strong, Sharp | C=O stretching (aldehyde) |

| 1620 - 1580 | Medium to Strong | N-H bending and C=C/C=N ring stretching |

| 1100 - 1000 | Medium | C-Br stretching |

Interpretation of Key IR Bands:

-

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a clear indicator of a primary amine (-NH₂).

-

A strong, sharp absorption around 1700-1680 cm⁻¹ is characteristic of the carbonyl (C=O) group of the aldehyde.[5][6]

-

The pair of weak to medium bands around 2850 and 2750 cm⁻¹ (Fermi doublet) is a hallmark of the C-H bond of an aldehyde.

Experimental Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

Self-Validating System: A background spectrum is acquired before the sample spectrum to computationally subtract the signals from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.[4]

Method 1: Attenuated Total Reflectance (ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid 2-Amino-6-bromonicotinaldehyde directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil and record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Method 2: Potassium Bromide (KBr) Pellet

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described for the ATR method.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[7][8]

Predicted Mass Spectrometry Data

For 2-Amino-6-bromonicotinaldehyde, the mass spectrum is expected to show a distinctive molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3]

| m/z | Predicted Relative Abundance | Assignment |

| 201 | ~50% | [M]⁺ molecular ion (with ⁸¹Br) |

| 199 | ~50% | [M]⁺ molecular ion (with ⁷⁹Br) |

| 172/170 | Variable | [M-CHO]⁺ |

| 120 | Variable | [M-Br]⁺ |

| 93 | Variable | [M-Br-HCN]⁺ |

Isotopic Pattern as a Self-Validating Feature: The observation of a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is a definitive confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry

Causality in Ionization Choice: Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns, which can be used as a "fingerprint" for the compound. Electrospray Ionization (ESI) is a softer ionization technique often used for more fragile molecules and is well-suited for coupling with liquid chromatography.[7]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like ESI.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its isotopic pattern to confirm the molecular weight. Study the fragmentation pattern to gain further structural information.

Visualizing the Workflow and Molecular Data

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of 2-Amino-6-bromonicotinaldehyde. By understanding the expected NMR shifts, IR vibrations, and mass spectrometric behavior, researchers can confidently characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality, reproducible results. As with any predictive data, it is recommended that these values be confirmed with experimentally obtained spectra on a verified sample.

References

-

University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). Available at: [Link]_ handout.pdf.

-

PubChem. 2-Amino-6-bromobenzaldehyde. Available at: [Link].

-

University of Calgary. Sample IR Spectra. Available at: [Link].

-

PubChem. 6-Bromo-3-pyridinecarboxaldehyde. Available at: [Link].

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link].

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link].

-

National Institutes of Health (NIH). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available at: [Link].

-

National Institutes of Health (NIH). Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. Available at: [Link].

-

National Institutes of Health (NIH). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Available at: [Link].

-

ResearchGate. Synthesis and Characterization of 2-Amino 6-Nitrobenzothiazole-Adipamide-Formaldehyde Copolymer. Available at: [Link].

-

YouTube. BroadE: Fundamentals of peptide and protein mass spectrometry. Available at: [Link].

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Amino-6-bromo-pyridine-3-carbaldehyde | 1196156-67-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-6-bromonicotinaldehyde

Introduction

2-Amino-6-bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group, an electron-withdrawing bromo group, and a deshielding aldehyde function, make it a versatile building block. A comprehensive understanding of its molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for its unambiguous characterization in solution.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Amino-6-bromonicotinaldehyde. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer insights into the interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds.

Molecular Structure and NMR Assignment Strategy

The foundation of any NMR analysis is a clear understanding of the molecule's structure and the unique chemical environments of its constituent atoms. The structure of 2-Amino-6-bromonicotinaldehyde is shown below, with a systematic numbering system for the hydrogen and carbon atoms that will be used throughout this guide.

Figure 1: Structure and Numbering of 2-Amino-6-bromonicotinaldehyde

Caption: Molecular structure of 2-Amino-6-bromonicotinaldehyde with atom numbering.

The key to interpreting the NMR spectra lies in understanding the electronic effects of the substituents on the pyridine ring:

-

Amino Group (-NH₂ at C2): This is a strong electron-donating group (EDG) through resonance. It increases the electron density at the ortho (C3) and para (C5) positions, causing the attached protons and carbons to be shielded (move to a lower chemical shift or upfield).

-

Bromo Group (-Br at C6): This is an electron-withdrawing group (EWG) through induction and a weak electron-donating group through resonance. Its primary effect is deshielding, particularly at the adjacent C5 and C6 positions.

-

Aldehyde Group (-CHO at C3): This is a strong electron-withdrawing group through both induction and resonance. It significantly deshields the ortho (C2, C4) and para (C6) positions. The aldehyde proton itself is highly deshielded.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-6-bromonicotinaldehyde, we expect to see four distinct signals.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The predicted chemical shifts (δ) are based on the additive effects of the substituents on a pyridine core. The solvent used is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The data presented here is an estimation for DMSO-d₆, where amine protons are more readily observed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H (Aldehyde) | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It has no adjacent protons to couple with. |

| H5 | 8.0 - 8.3 | Doublet (d) | ~8.5 | H5 is deshielded by the adjacent electron-withdrawing bromine atom. It is coupled to H4, resulting in a doublet. |

| H4 | 7.8 - 8.1 | Doublet (d) | ~8.5 | H4 is deshielded by the aldehyde group at the meta position. It is coupled to H5, resulting in a doublet with the same coupling constant. |

| NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | N/A | Amine protons are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. Their chemical shift can be highly variable depending on concentration and solvent. |

Spin-Spin Coupling Pathway

The coupling between H4 and H5 is a classic example of ortho-coupling in an aromatic system. This interaction through the intervening bonds allows for the transfer of spin information, leading to the splitting of their respective signals into doublets.

Caption: ³J ortho-coupling pathway between H4 and H5.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (Aldehyde) | 190 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |

| C2 | 160 - 165 | C2 is attached to the strongly electron-donating amino group, which is expected to shield it. However, being an sp² carbon in a heteroaromatic ring attached to nitrogen, its baseline shift is high. The net effect is a downfield shift. |

| C6 | 140 - 145 | C6 is directly attached to the electronegative bromine atom, causing a significant deshielding effect (downfield shift). |

| C4 | 138 - 142 | C4 is influenced by the electron-withdrawing aldehyde group at the ortho position, leading to a downfield shift. |

| C5 | 115 - 120 | C5 is para to the electron-donating amino group, which should cause some shielding (upfield shift). However, it is also ortho to the deshielding bromo group. The net effect is a moderately upfield position compared to other ring carbons. |

| C3 | 110 - 115 | C3 is ortho to the electron-donating amino group, leading to significant shielding and an upfield shift. It is also attached to the aldehyde group, but the shielding from the amine is often dominant for the carbon itself. |

Molecular Structure with Carbon Assignments

Caption: Labeled carbon atoms in 2-Amino-6-bromonicotinaldehyde.

Standard Operating Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2-Amino-6-bromonicotinaldehyde directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is recommended as it effectively dissolves the compound and allows for the observation of exchangeable NH₂ protons. CDCl₃ can also be used.

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

Spectrometer Setup and Data Acquisition

The following steps assume a basic familiarity with the spectrometer's operating software (e.g., TopSpin, VnmrJ).

A Senior Application Scientist's Guide to the Solubility Profile of 2-Amino-6-bromonicotinaldehyde

An In-depth Technical Guide Topic: Solubility of 2-Amino-6-bromonicotinaldehyde in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-6-bromonicotinaldehyde, a key intermediate in synthetic chemistry and drug discovery. Recognizing the limited availability of public quantitative solubility data for this compound, this document emphasizes a first-principles approach. It begins with a theoretical analysis of the molecule's structural attributes to predict its solubility behavior. The core of this guide is a detailed, field-proven experimental protocol for accurately measuring its solubility across a spectrum of organic solvents using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to empower researchers to generate reliable, publication-quality solubility data, which is fundamental for reaction optimization, formulation development, and purification strategies.

Foundational Principles: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as our primary guiding principle, where the polarity, hydrogen bonding capability, and dispersion forces of the solute and solvent dictate the extent of dissolution.[1]

Molecular Structure of 2-Amino-6-bromonicotinaldehyde:

The structure of 2-Amino-6-bromonicotinaldehyde (MW: 201.02 g/mol ) incorporates several functional groups that create a nuanced solubility profile:[2]

-

Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's rigidity and provides a region for π-π stacking interactions. It is moderately polar.

-

Amino Group (-NH₂): A primary amine that is a potent hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in protic solvents.[3]

-

Aldehyde Group (-CHO): A polar group containing a carbonyl that can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): An electronegative halogen that adds to the molecular weight and introduces a degree of lipophilicity and polarizability.

The combination of hydrogen bond donors/acceptors and a polar aromatic system suggests that solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions. The calculated LogP value of approximately 1.86 indicates a moderate lipophilicity.[2]

Predicted Solubility Behavior:

Based on these structural features, we can forecast a general solubility trend across different solvent classes. This serves as a hypothesis to be validated by the experimental protocol outlined below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The strong dipole moments of these solvents can effectively solvate the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and aldehyde groups.[3] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can solvate moderately polar compounds, but the lack of hydrogen bonding will limit solubility compared to protic or aprotic polar solvents. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF has a moderate dipole moment but is a weaker hydrogen bond acceptor than ketones or sulfoxides. |

| Aromatics | Toluene | Low | While π-π stacking is possible with the pyridine ring, the overall polarity mismatch will likely result in poor solubility. |

| Nonpolar | Hexane, Heptane | Very Low / Insoluble | The significant difference in polarity between the solute and these aliphatic hydrocarbon solvents will prevent effective solvation.[1] |

Experimental Protocol: Quantitative Determination of Solubility

The following protocol details the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. The objective is to create a saturated solution at a constant temperature, after which the concentration of the dissolved solute is measured analytically.

2.1. Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-6-bromonicotinaldehyde is not widely available, data from structurally related compounds like 2-Amino-6-bromopyridine suggest the following precautions:[4][5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Disposal: Dispose of waste according to institutional and local regulations.

2.2. Materials and Reagents

-

2-Amino-6-bromonicotinaldehyde (solid, purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Analytical balance

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or nylon)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

2.3. Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of a compound.

2.4. Step-by-Step Methodology

-

Preparation of Solutions:

-

Add an excess amount of solid 2-Amino-6-bromonicotinaldehyde to a 2 mL glass vial. "Excess" means enough solid is added such that a visible amount remains undissolved at the end of the experiment. This ensures saturation.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial. Repeat for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a 1 mL syringe. Avoid disturbing the solid at the bottom.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear, filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using the HPLC method detailed in the next section.

-

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is an ideal technique for quantifying pyridine derivatives due to their strong UV absorbance.[7][8]

3.1. Suggested HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. The exact ratio should be optimized to achieve a suitable retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan of the compound).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

3.2. Calibration and Calculation

-

Prepare a Calibration Curve: Create a series of standard solutions of 2-Amino-6-bromonicotinaldehyde of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve (R² > 0.999).

-

Analyze the Sample: Inject the diluted, filtered sample from the solubility experiment.

-

Calculate Solubility: Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

3.3. Analytical Workflow Diagram

Caption: HPLC workflow for quantitative analysis of solubility samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows for direct validation of the initial predictions and provides a valuable dataset for future work.

Table of Experimentally Determined Solubility

| Solvent | Solvent Class | Dielectric Constant (ε) | Polarity Index | Measured Solubility at 25°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 | (Experimental Value) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 6.4 | (Experimental Value) |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | (Experimental Value) |

| Methanol | Polar Protic | 32.7 | 5.1 | (Experimental Value) |

| Ethanol | Polar Protic | 24.5 | 4.3 | (Experimental Value) |

| Dichloromethane (DCM) | Chlorinated | 9.1 | 3.1 | (Experimental Value) |

| Tetrahydrofuran (THF) | Ether | 7.5 | 4.0 | (Experimental Value) |

| Toluene | Aromatic | 2.4 | 2.4 | (Experimental Value) |

| n-Hexane | Nonpolar | 1.9 | 0.1 | (Experimental Value) |

Conclusion

This guide provides both a theoretical framework for predicting the solubility of 2-Amino-6-bromonicotinaldehyde and a robust, step-by-step protocol for its empirical determination. By following the outlined experimental and analytical procedures, researchers can generate precise and reliable solubility data. This information is indispensable for optimizing reaction conditions, designing effective purification strategies, and developing formulations in the fields of medicinal chemistry and materials science. The self-validating nature of the protocol ensures the integrity and trustworthiness of the results, forming a solid foundation for subsequent research and development activities.

References

- University of Colorado Boulder. (n.d.).

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine, Chapter 6: Analytical Methods.

- National Center for Biotechnology Information (NCBI). (n.d.).

- National Center for Biotechnology Information (NCBI). (n.d.). Table 6-2, Analytical Methods for Determining Pyridine in Environmental Samples.

- LabRulez LCMS. (n.d.). Analysis of Pyridine.

- Fisher Scientific. (2021).

- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2013). Safety Data Sheet: 2-Amino-6-bromo-3-nitropyridine.

- ECHEMI. (n.d.). 2-Amino-6-bromopyridine SDS.

- Fluorochem. (n.d.). Product F609117: 2-Amino-6-bromonicotinaldehyde.

- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.

- ChemicalBook. (2025). 2-Amino-6-bromo-pyridine-3-carbaldehyde | 1196156-67-8.

Sources

- 1. chem.ws [chem.ws]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. helixchrom.com [helixchrom.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

Stability and storage conditions of 2-Amino-6-bromonicotinaldehyde

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-6-bromonicotinaldehyde

Introduction

2-Amino-6-bromonicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aldehyde, an amino group, and a bromine atom on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The aldehyde functional group serves as a versatile handle for various chemical transformations, while the amino and bromo moieties offer sites for further derivatization, enabling the exploration of extensive chemical space. Given its role as a crucial intermediate, ensuring the chemical integrity and purity of 2-Amino-6-bromonicotinaldehyde is paramount for the successful synthesis of target compounds and the reliability of downstream experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to minimize degradation.

Chemical Profile and Inherent Stability Considerations

The stability of 2-Amino-6-bromonicotinaldehyde is intrinsically linked to its chemical structure. The presence of multiple functional groups dictates its reactivity and potential degradation pathways.

-

Aldehyde Group: The formyl group (-CHO) is susceptible to oxidation, which can convert the aldehyde to a carboxylic acid (2-amino-6-bromonicotinic acid). This oxidation can be promoted by atmospheric oxygen, light, and elevated temperatures.

-

Amino Group: The primary amine (-NH2) can undergo oxidation and may also react with the aldehyde group of another molecule, particularly under acidic or basic conditions or at elevated temperatures, leading to the formation of imines and subsequent polymerization products.

-

Bromopyridine Core: The bromopyridine ring is generally stable but can be susceptible to nucleophilic substitution reactions under certain conditions. The electron-donating amino group can influence the reactivity of the ring.

While specific, publicly available, in-depth stability studies on 2-Amino-6-bromonicotinaldehyde are limited, information from suppliers of the same or analogous compounds provides crucial guidance. For the closely related 6-Bromonicotinaldehyde, storage at 4°C under a nitrogen atmosphere is recommended for the solid form, with even lower temperatures (-20°C to -80°C) advised for solutions to ensure long-term stability.[1] General safety data sheets for similar aminopyridines consistently recommend storage in a well-ventilated area with the container kept tightly closed.

Recommended Storage and Handling Protocols

Based on the chemical properties of 2-Amino-6-bromonicotinaldehyde and data from related compounds, the following storage and handling conditions are recommended to preserve its quality and prevent degradation.

Summary of Recommended Storage Conditions

| Condition | Solid Form | In Solution |

| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C |

| Atmosphere | Inert gas (Nitrogen or Argon) | Inert gas (Nitrogen or Argon) |

| Light | Amber vial or dark location | Amber vial |

| Container | Tightly sealed, appropriate material | Tightly sealed, appropriate material |

Detailed Storage Recommendations

-

Temperature: To minimize the rate of potential degradation reactions, it is crucial to store solid 2-Amino-6-bromonicotinaldehyde in a refrigerator (2-8°C). For solutions, storage at -20°C is suitable for short-to-medium term, while -80°C is recommended for long-term storage to significantly slow down any potential degradation.[1]

-

Inert Atmosphere: The aldehyde functional group is prone to oxidation. Therefore, storing the compound under an inert atmosphere, such as nitrogen or argon, is a critical measure to prevent the formation of the corresponding carboxylic acid impurity. This involves blanketing the container with the inert gas before sealing.

-

Protection from Light: Many organic compounds, especially those with aromatic rings and functional groups, can be sensitive to light. Photodegradation can lead to the formation of various impurities. Storing 2-Amino-6-bromonicotinaldehyde in amber glass vials or in a dark environment will mitigate this risk.

-

Moisture Control: The compound should be stored in a dry environment. Moisture can facilitate certain degradation pathways. Ensure containers are tightly sealed to prevent the ingress of atmospheric moisture. The use of a desiccator for storage can provide an additional layer of protection.

Handling Best Practices

When handling 2-Amino-6-bromonicotinaldehyde, it is important to minimize its exposure to ambient conditions.

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.

-

Inert Gas Purging: When dispensing the compound, do so in a controlled environment, preferably in a glove box or under a stream of inert gas. After dispensing, re-blanket the container with nitrogen or argon before sealing.

-

Solvent Choice: If preparing solutions, use high-purity, dry (anhydrous) solvents. The choice of solvent can impact stability, and it is advisable to prepare solutions fresh for use whenever possible.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing analytical methods to monitor the purity of 2-Amino-6-bromonicotinaldehyde and for troubleshooting synthetic reactions.

Caption: Potential degradation pathways for 2-Amino-6-bromonicotinaldehyde.

The primary anticipated degradation pathways include:

-

Oxidation: The aldehyde group is oxidized to a carboxylic acid. This is one of the most common degradation routes for aldehydes and can be accelerated by air and light.

-

Self-Condensation/Polymerization: The amino group of one molecule can react with the aldehyde of another to form an imine, which can lead to the formation of oligomers or polymers, especially at elevated temperatures or in the presence of acid or base catalysts.

-

Photodegradation: Exposure to UV or high-energy visible light can lead to the formation of various unspecified degradation products through complex radical pathways.

Experimental Protocol: Stability Assessment of 2-Amino-6-bromonicotinaldehyde

To quantitatively assess the stability of 2-Amino-6-bromonicotinaldehyde under various conditions, a formal stability study can be designed. The following protocol outlines a systematic approach.

Objective

To determine the stability of solid 2-Amino-6-bromonicotinaldehyde under accelerated and long-term storage conditions and to identify potential degradation products.

Materials

-

2-Amino-6-bromonicotinaldehyde (high purity)

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable buffer components)

-

Inert gas (Nitrogen or Argon)

-

Amber glass vials with screw caps and PTFE septa

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a UV detector

Experimental Workflow

Caption: Experimental workflow for stability testing of 2-Amino-6-bromonicotinaldehyde.

Step-by-Step Procedure

-

Initial Analysis (Time 0):

-

Perform a comprehensive analysis of the initial batch of 2-Amino-6-bromonicotinaldehyde to establish its initial purity profile. This includes HPLC-UV for purity, and potentially LC-MS to confirm mass.

-

-

Sample Preparation:

-

Aliquot approximately 10-20 mg of the solid compound into several amber glass vials for each storage condition and time point.

-

Purge each vial with nitrogen or argon for 1-2 minutes before tightly sealing the cap.

-

-

Storage:

-

Place the prepared vials into the designated stability chambers set to the following conditions:

-

Long-Term: 5°C ± 3°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose a set of samples to light conditions as specified in ICH Q1B guidelines.

-

-

-

Time-Point Analysis:

-

At specified intervals (e.g., 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Analyze the solution by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from potential degradation products.

-

-

Data Analysis:

-

Calculate the purity of 2-Amino-6-bromonicotinaldehyde at each time point using the area normalization method from the HPLC chromatograms.

-

Identify and quantify any degradation products that appear. If significant degradation is observed, LC-MS can be employed to tentatively identify the degradants based on their mass-to-charge ratio.

-

Conclusion

The chemical integrity of 2-Amino-6-bromonicotinaldehyde is critical for its successful application in research and drug development. Due to the presence of a reactive aldehyde group, this compound is susceptible to oxidation and other degradation pathways. Adherence to strict storage and handling protocols, including refrigeration, exclusion of air and light, and control of moisture, is essential to ensure its long-term stability. The implementation of systematic stability studies is recommended to establish a definitive shelf-life and to understand the degradation profile under various environmental conditions. By following the guidelines outlined in this document, researchers can be confident in the quality of their 2-Amino-6-bromonicotinaldehyde, leading to more reliable and reproducible scientific outcomes.

References

The Synthetic Chemist's Guide to 2-Amino-6-bromonicotinaldehyde: An In-depth Analysis of Aldehyde Group Reactivity

Abstract

2-Amino-6-bromonicotinaldehyde is a trifunctional heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The strategic positioning of an electron-donating amino group, an electron-withdrawing bromo substituent, and a versatile aldehyde moiety on a pyridine scaffold provides a rich platform for the synthesis of diverse and complex molecular architectures. This technical guide offers an in-depth exploration of the reactivity of the aldehyde group, providing researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven protocols for its chemical transformation. We will delve into the electronic modulation of the aldehyde's reactivity and detail key synthetic operations including condensation reactions, olefination, reduction, oxidation, and multicomponent reactions.

Introduction: The Strategic Importance of 2-Amino-6-bromonicotinaldehyde

2-Amino-6-bromonicotinaldehyde (CAS 1196156-67-8) is a substituted pyridinyl aldehyde that serves as a pivotal intermediate in the synthesis of novel heterocyclic compounds, particularly those with potential therapeutic applications.[1] The pyridine ring is a well-established pharmacophore present in numerous approved drugs. The presence of three distinct functional groups on this core allows for a modular and divergent approach to library synthesis. The aldehyde group, the focus of this guide, is a primary site for carbon-carbon and carbon-nitrogen bond formation, enabling molecular elongation and cyclization strategies.

Table 1: Physicochemical Properties of 2-Amino-6-bromonicotinaldehyde

| Property | Value | Reference |

| CAS Number | 1196156-67-8 | [2] |

| Molecular Formula | C₆H₅BrN₂O | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Appearance | Light Yellow Solid | [2] |

| IUPAC Name | 2-amino-6-bromopyridine-3-carbaldehyde | [3] |

| Predicted LogP | 1.86 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Electronic Landscape: How Substituents Modulate Aldehyde Reactivity

The reactivity of the aldehyde group in 2-Amino-6-bromonicotinaldehyde is a finely tuned interplay of the electronic effects of the amino and bromo substituents.

-

Amino Group (-NH₂): Positioned at C2, the amino group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the pyridine ring, which would typically deactivate a C3-aldehyde towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.

-

Bromo Group (-Br): Located at C6, the bromine atom is an electron-withdrawing group (EWG) through induction (-I effect) due to its high electronegativity. It also exhibits a weaker, deactivating +R effect. The net effect is a decrease in the electron density of the ring.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further contributing to the electrophilicity of the carbonyl carbon.

The cumulative effect of these substituents makes the aldehyde group sufficiently electrophilic to participate in a wide range of nucleophilic addition and condensation reactions, while the amino group offers a handle for subsequent or tandem cyclization reactions.

Caption: Electronic effects influencing the aldehyde group's reactivity.

Key Transformations of the Aldehyde Group

This section provides detailed methodologies for the most pertinent reactions involving the aldehyde functionality of 2-Amino-6-bromonicotinaldehyde.

Condensation Reactions: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound to form an α,β-unsaturated product.[4] This is particularly useful for synthesizing precursors to more complex heterocyclic systems.[5][6]

Causality: The choice of a mild base, such as piperidine or an ammonium salt like diisopropylethylammonium acetate, is critical.[7] A strong base would risk deprotonating other positions on the pyridine ring or promoting self-condensation. The active methylene compound must have sufficiently acidic protons (pKa ~10-13) to be deprotonated by the mild base.

Experimental Protocol: Generalized Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-bromonicotinaldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent such as ethanol or toluene (0.5 M).

-

Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (0.1 eq.) or diisopropylethylammonium acetate (0.1 eq.).[7]

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Caption: General workflow for the Knoevenagel condensation.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with high regioselectivity.[8] The reaction employs a phosphorus ylide (Wittig reagent), which can be stabilized or unstabilized, influencing the stereochemical outcome of the resulting alkene.[9]

Causality: The first step is the generation of the ylide from its corresponding phosphonium salt using a strong base. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong, non-nucleophilic bases like n-butyllithium or sodium hydride are required. For stabilized ylides (containing an adjacent electron-withdrawing group), milder bases such as potassium tert-butoxide are sufficient. The reaction must be conducted under anhydrous and inert conditions to prevent quenching of the highly basic ylide.

Experimental Protocol: Generalized Wittig Reaction

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF (0.4 M). Cool the suspension to 0 °C.

-

Base Addition: Add the strong base (e.g., n-BuLi in hexanes, 1.05 eq.) dropwise via syringe. Allow the resulting mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Dissolve 2-Amino-6-bromonicotinaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

-

Reaction and Quench: Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Reduction to an Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild hydride-based reducing agents. This transformation is fundamental in multistep synthesis, converting an electrophilic center into a nucleophilic one.

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[11][12] It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of more robust functional groups like esters or amides.[13][14] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve 2-Amino-6-bromonicotinaldehyde (1.0 eq.) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~7 and gas evolution ceases.

-

Extraction and Purification: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (2-amino-6-bromopyridin-3-yl)methanol. The product can be purified by column chromatography if necessary.

Oxidation to a Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid provides a key functional group for amide bond formation, esterification, or as a directing group in further transformations.

Causality: A mild and selective oxidation method is required to prevent over-oxidation or reaction with the electron-rich amino group and pyridine ring. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an ideal choice.[15][16] This method operates under mildly acidic to neutral conditions and is highly chemoselective for aldehydes.[17]

Experimental Protocol: Pinnick Oxidation

-

Reaction Setup: In a flask, dissolve 2-Amino-6-bromonicotinaldehyde (1.0 eq.) in a 2:1 mixture of tert-butanol and water (0.3 M).

-

Reagent Addition: To the stirred solution, add 2-methyl-2-butene (4.0 eq.) followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.2 eq.).

-

Oxidant Addition: Cool the mixture in an ice bath. Add sodium chlorite (NaClO₂, 80% purity, 1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Work-up and Isolation: Remove the tert-butanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. The carboxylic acid product, 2-amino-6-bromonicotinic acid, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Imine (Schiff Base) Formation

The condensation of the aldehyde with primary amines to form imines, or Schiff bases, is a fundamental reaction in medicinal chemistry for generating diversity and as a precursor to reductive amination.[1][18]

Causality: The reaction is typically acid-catalyzed and is reversible.[18] A catalytic amount of a mild acid, such as acetic acid, is used to protonate the carbonyl oxygen, making the carbon more electrophilic. The reaction is often driven to completion by the removal of water, either by azeotropic distillation (using a Dean-Stark apparatus with a solvent like toluene) or by the use of a dehydrating agent.

Experimental Protocol: Generalized Schiff Base Formation

-

Reaction Setup: In a round-bottom flask, combine 2-Amino-6-bromonicotinaldehyde (1.0 eq.) and the desired primary amine (1.05 eq.) in a suitable solvent like ethanol or toluene (0.5 M).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 2-8 hours. The progress can be monitored by TLC. For less reactive amines, a Dean-Stark apparatus can be used with toluene to remove water azeotropically.

-